![molecular formula C11H11IN2OS2 B2390838 2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one CAS No. 500266-40-0](/img/structure/B2390838.png)
2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one
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Overview
Description
The compound “2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities and are used in the development of new antitubercular agents .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method uses 2-amino-thiophene-3-carboxylate derivatives as the reaction substrate .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines can be analyzed using techniques such as H1 NMR, C13 NMR, and mass spectra . The structure can also be validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, they can be prepared using Petasis reaction . They can also be synthesized via structural modifications of tazemetostat .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidines can be predicted using in silico ADME profiling and physiochemical properties .Scientific Research Applications
Anticancer Activity
The compound has shown potential anticancer activities. It has been designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and vascularization . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells . It has shown excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .
Induction of Apoptosis in Cancer Cells
The compound has been found to induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells . It stimulates apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, it significantly raises the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .
Potential EZH2 Inhibitor
Substituted thieno[3,2-d]pyrimidine derivatives of the compound have been synthesized as EZH2 inhibitors . EZH2 is a protein that plays a crucial role in various biological processes, including cancer progression . The compound has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .
High-Energy Density Material
A derivative of the compound has been studied as a potential high-energy density material (HEDM) . The geometric structure and thermodynamic properties were investigated at the B3LYP/6-31G (d,p) level . It could be considered as a potential candidate high-energy density compound .
Alkylation of Imidazole and Benzimidazole Derivatives
The compound has been used in the alkylation of imidazole and benzimidazole derivatives . The reaction resulted in N1,3-alkylation, cleavage of siloxane bonds by the evolved hydrogen iodide, and the formation of cyclic organosilicon iodides and triiodides .
Potential Drug Development
Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that the compound could be a promising anticancer agent that may provide effective treatment options for cancer patients .
Safety And Hazards
properties
IUPAC Name |
11-(iodomethyl)-4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2OS2/c1-5-6(2)16-9-8(5)10(15)14-4-7(3-12)17-11(14)13-9/h7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGYRJXMTNCWIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CC(SC3=N2)CI)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one |
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